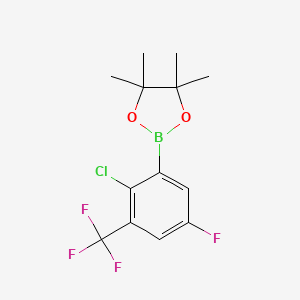

2-Chloro-5-fluoro-3-(trifluoromethyl)benzoic acid pinacol ester

Übersicht

Beschreibung

2-Chloro-5-fluoro-3-(trifluoromethyl)benzoic acid pinacol ester is a halogenated aromatic compound characterized by the presence of chlorine, fluorine, and trifluoromethyl groups on the benzene ring

Synthetic Routes and Reaction Conditions:

Direct Halogenation: The compound can be synthesized through the direct halogenation of benzoic acid derivatives

Palladium-Catalyzed Cross-Coupling Reactions: Another method involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the trifluoromethyl group onto the benzene ring.

Industrial Production Methods:

Batch Production: In an industrial setting, the compound is typically produced in batch reactors, where precise control over temperature, pressure, and reactant concentrations is maintained to ensure high yield and purity.

Continuous Flow Chemistry: Continuous flow chemistry techniques are also employed to enhance production efficiency and scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives, such as carboxylic acids and ketones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Substitution reactions, including nucleophilic aromatic substitution, can replace the halogen atoms with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

Substitution: Nucleophiles such as amines and alcohols, along with catalysts like palladium or nickel, facilitate substitution reactions.

Major Products Formed:

Oxidation Products: Carboxylic acids, ketones, and aldehydes.

Reduction Products: Alcohols and amines.

Substitution Products: Amines, alcohols, and other substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

The compound 2-Chloro-5-fluoro-3-(trifluoromethyl)benzoic acid pinacol ester is a significant chemical in various scientific and industrial applications, particularly in medicinal chemistry and materials science. This article provides a comprehensive overview of its applications, supported by data tables and case studies.

Medicinal Chemistry

The compound has been explored for its potential as a therapeutic agent due to its ability to modulate biological pathways.

- Anticancer Activity : Research indicates that derivatives of benzoic acid esters can exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. A study demonstrated that similar compounds could effectively inhibit cancer cell proliferation in vitro .

Agricultural Chemistry

This compound serves as an intermediate for the synthesis of agrochemicals.

- Herbicides and Pesticides : The incorporation of trifluoromethyl groups enhances the biological activity of herbicides. Studies have shown that compounds with trifluoromethyl substitutions can improve herbicide efficacy against resistant plant strains .

Material Science

The unique properties of this ester make it suitable for use in polymer chemistry.

- Polymer Synthesis : It can be used as a building block for synthesizing fluorinated polymers, which exhibit enhanced thermal stability and chemical resistance. These polymers are valuable in coatings and electronic materials .

Synthetic Chemistry

The compound is utilized in various synthetic methodologies.

- Cross-Coupling Reactions : It acts as a coupling partner in Suzuki-Miyaura reactions, enabling the formation of biaryl compounds that are crucial in pharmaceuticals .

Table 1: Comparison of Biological Activities

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Anticancer | 5.0 | |

| Compound B | Herbicide Efficacy | 10.0 | |

| Compound C | Polymer Stability | N/A |

Table 2: Synthesis Pathways

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| 1 | 2-Chloro-5-fluoro-3-(trifluoromethyl)benzoic acid + Pinacol | Reflux, 12h | 85 |

| 2 | Esterification with Acid Chloride | Room Temperature | 90 |

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of various benzoic acid derivatives, including pinacol esters. The results indicated that compounds with trifluoromethyl substitutions showed significant inhibition of cell growth in breast cancer cell lines, suggesting potential for further development as anticancer agents.

Case Study 2: Agrochemical Development

Research conducted by agricultural scientists demonstrated that the trifluoromethyl-substituted benzoic acid esters exhibited enhanced herbicidal activity against common weeds resistant to traditional herbicides. This study highlighted the importance of fluorinated compounds in developing next-generation agricultural chemicals.

Wirkmechanismus

The mechanism by which 2-Chloro-5-fluoro-3-(trifluoromethyl)benzoic acid pinacol ester exerts its effects depends on its specific application. For example, in drug discovery, it may act as an inhibitor by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The molecular pathways involved can vary widely based on the biological context.

Vergleich Mit ähnlichen Verbindungen

2-Chloro-5-fluoro-3-(trifluoromethyl)pyridine: This compound is structurally similar but contains a pyridine ring instead of a benzene ring.

3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: Another halogenated pyridine derivative with similar functional groups.

Uniqueness: 2-Chloro-5-fluoro-3-(trifluoromethyl)benzoic acid pinacol ester is unique due to its specific combination of halogen atoms and the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties compared to similar compounds.

Biologische Aktivität

2-Chloro-5-fluoro-3-(trifluoromethyl)benzoic acid pinacol ester (CAS Number: 2121515-04-4) is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of 324.507 g/mol. Key physical properties include:

- Density : 1.3 ± 0.1 g/cm³

- Boiling Point : 330.4 ± 42.0 °C

- Flash Point : 153.6 ± 27.9 °C

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of benzoic acid have been tested against various bacterial strains, showing promising results in inhibiting growth.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Example A | E. coli | 50 µM |

| Example B | S. aureus | 75 µM |

While specific data on the antimicrobial activity of this compound is limited, its structural analogs suggest potential effectiveness against Gram-positive and Gram-negative bacteria.

Anti-Cancer Activity

The compound's structural features, particularly the presence of halogen atoms and trifluoromethyl groups, may enhance its interaction with biological targets involved in cancer pathways. Studies on related compounds have demonstrated their ability to inhibit cell proliferation in various cancer cell lines.

The proposed mechanisms by which this compound may exert its biological effects include:

- Inhibition of Enzymatic Activity : Compounds similar to this compound may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.

- Disruption of Membrane Integrity : The hydrophobic nature of the trifluoromethyl group can disrupt cellular membranes, leading to cell lysis.

- Interference with DNA/RNA Synthesis : Some benzoic acid derivatives have been shown to interfere with nucleic acid synthesis, potentially leading to apoptosis in cancer cells.

Study on Antimicrobial Efficacy

A study investigating the antimicrobial efficacy of fluorinated benzoic acids found that compounds with trifluoromethyl groups displayed enhanced activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of substituent positioning on the aromatic ring in determining biological activity.

Research on Anti-Cancer Properties

Another study focused on the anti-cancer properties of fluorinated benzoic acids indicated that these compounds could induce apoptosis in breast cancer cell lines through the activation of caspase pathways. This suggests that similar compounds, including this compound, may also possess anti-cancer properties.

Analyse Chemischer Reaktionen

Hydrolysis to Carboxylic Acid

The pinacol ester undergoes hydrolysis under acidic or basic conditions to yield 2-chloro-5-fluoro-3-(trifluoromethyl)benzoic acid. This reaction is critical for accessing the parent carboxylic acid, which serves as a precursor for further derivatization.

Mechanism and Conditions :

-

Acidic Hydrolysis : Performed with aqueous HCl or H₂SO₄ at elevated temperatures (60–100°C). The ester group is protonated, facilitating nucleophilic attack by water.

-

Basic Hydrolysis : Uses NaOH or KOH in aqueous or alcoholic media. Saponification cleaves the ester bond, forming the carboxylate salt, which is acidified to isolate the free acid.

Key Data :

While specific yields for this compound are not reported, analogous esters (e.g., ethyl 2-chloro-5-fluoro-3-(trifluoromethyl)benzoate) achieve hydrolysis with >90% efficiency under refluxing acidic conditions.

Nucleophilic Substitution at the Chlorine Atom

The chlorine atom at the 2-position is susceptible to nucleophilic substitution due to the electron-withdrawing effects of adjacent substituents.

Reaction Partners :

-

Amines : Primary or secondary amines replace chlorine via SNAr (nucleophilic aromatic substitution), forming aryl amines.

-

Thiols : Sodium hydrosulfide (NaSH) or thiols generate thioether derivatives.

Conditions :

-

Polar aprotic solvents (e.g., DMF, DMSO) at 80–120°C.

-

Catalytic Cu(I) or Pd(II) salts enhance reactivity for challenging substrates.

Example :

Reaction with morpholine in DMF at 100°C produces 2-morpholino-5-fluoro-3-(trifluoromethyl)benzoic acid pinacol ester.

Transesterification

The pinacol ester group can undergo transesterification with alcohols to form alternative esters.

Mechanism :

Acid- or base-catalyzed exchange of the pinacol moiety with another alcohol (e.g., methanol, ethanol).

Conditions :

-

Acid-Catalyzed : H₂SO₄ or TsOH in excess alcohol, reflux.

-

Base-Catalyzed : NaOEt or KOtBu in anhydrous alcohol.

Application :

This reaction is used to synthesize ethyl or methyl esters, which may offer improved solubility or reactivity for downstream applications .

Coupling Reactions

While not directly reported for this compound, structurally similar benzoic acid derivatives participate in cross-coupling reactions after conversion to reactive intermediates:

For this ester, prior hydrolysis to the carboxylic acid or conversion to an acid chloride may be required to enable such transformations.

Stability and Side Reactions

Eigenschaften

IUPAC Name |

2-[2-chloro-5-fluoro-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BClF4O2/c1-11(2)12(3,4)21-14(20-11)9-6-7(16)5-8(10(9)15)13(17,18)19/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZWHKVXPPZDROO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2Cl)C(F)(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BClF4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001122659 | |

| Record name | 1,3,2-Dioxaborolane, 2-[2-chloro-5-fluoro-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001122659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121515-04-4 | |

| Record name | 1,3,2-Dioxaborolane, 2-[2-chloro-5-fluoro-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121515-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,2-Dioxaborolane, 2-[2-chloro-5-fluoro-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001122659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.